molecular formula C7H16N2 B3052994 1-Ethyl-4-methylpiperazine CAS No. 49860-76-6

1-Ethyl-4-methylpiperazine

Cat. No.: B3052994
CAS No.: 49860-76-6
M. Wt: 128.22 g/mol
InChI Key: TXIOGJHPPVXTOY-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylpiperazine is an organic compound belonging to the piperazine family. It is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatility and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

1-Ethyl-4-methylpiperazine is a derivative of piperazine . Piperazine and its derivatives are known to have a broad range of pharmacological properties . The primary targets of piperazine compounds are usually the neuromuscular junctions . They act by blocking the neurotransmitter acetylcholine at these junctions .

Mode of Action

The mode of action of piperazine compounds, including this compound, is generally by paralyzing parasites , which allows the host body to easily expel the invasive organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . This results in the blocking of acetylcholine at the myoneural junction .

Biochemical Pathways

It is known that piperazine compounds can influence theGABAergic system , which plays a crucial role in the central nervous system . By acting as an agonist on GABA receptors, these compounds can affect various biochemical pathways related to neurotransmission .

Pharmacokinetics

Piperazine compounds are known to befreely soluble in water , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties. Piperazine is a weak base with two pKb values of 5.35 and 9.73 at 25 °C . It readily absorbs water and carbon dioxide from the air . These properties can impact the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the paralysis of parasites , leading to their expulsion from the host body . This is achieved through the compound’s interaction with the GABA receptor and the subsequent blocking of acetylcholine at the myoneural junction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and its ability to absorb water and carbon dioxide from the air can affect its stability and efficacy . Furthermore, factors such as pH and temperature can also influence the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production of this compound often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process yields piperazine as a co-product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds like 1,2-dichloroethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

1-Ethyl-4-methylpiperazine can be compared with other piperazine derivatives such as:

Uniqueness: this compound stands out due to its specific structural features and its ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-ethyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-9-6-4-8(2)5-7-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIOGJHPPVXTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481438
Record name Piperazine, 1-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49860-76-6
Record name Piperazine, 1-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.75 g of raubasinic acid hydrochloride in 100 ml of anhydrous isopropanol in the presence of 3.20 g of anhydrous sodium carbonate is heated under reflux with agitation and in nitrogen atmosphere with 2.35 g of 1-methyl-4β chlorethylpiperazine dihydrochloride. After 4 hours the mixture is treated as in Example 1. One obtains 3.2 g of 1-methyl-4β ethylpiperazine raubasinate hydrochloride.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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